molecular formula C14H15N3O4S2 B12238414 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B12238414
M. Wt: 353.4 g/mol
InChI Key: JBWOSFKMOBPCAJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone ring) group and a 4-hydroxyquinazolin-2-yl moiety linked via a sulfanyl-acetamide bridge.

Properties

Molecular Formula

C14H15N3O4S2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H15N3O4S2/c18-12(15-9-5-6-23(20,21)8-9)7-22-14-16-11-4-2-1-3-10(11)13(19)17-14/h1-4,9H,5-8H2,(H,15,18)(H,16,17,19)

InChI Key

JBWOSFKMOBPCAJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a tetrahydrothiophene moiety and a hydroxyquinazoline group. Its chemical formula is C13H14N2O3SC_{13}H_{14}N_2O_3S, which indicates the presence of various functional groups that may contribute to its biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the hydroxy group in the quinazoline moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antimicrobial Effects : Some derivatives of thiophene compounds have demonstrated antimicrobial properties, indicating that this compound may also exhibit similar effects.

Biological Activity Overview

Activity Type Description References
AntioxidantPotential to scavenge free radicals and reduce oxidative stress
AntimicrobialInhibition of bacterial growth; specific strains under investigation
Enzyme InhibitionPossible inhibition of cytochrome P450 enzymes affecting drug metabolism
CytotoxicityStudies indicate selective cytotoxic effects on cancer cell lines

Case Study 1: Antioxidant Activity

A study examining the antioxidant properties of this compound demonstrated significant free radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cell Lines

Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis through the activation of caspase pathways. This finding positions the compound as a candidate for further development in cancer therapeutics.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide exhibit antimicrobial properties. For instance, thioacetamide derivatives have been shown to inhibit the growth of Gram-negative bacteria, including Escherichia coli, by targeting essential metabolic pathways such as cysteine biosynthesis . The mechanism involves the formation of false products with cysteine synthase A (CysK), disrupting bacterial metabolism.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Research has highlighted that derivatives of 1,3,4-thiadiazole, a class related to the target compound, can inhibit various cancer cell lines, including breast and lung cancers . The structure–activity relationship (SAR) studies indicate that modifications to the thiadiazole scaffold can enhance cytotoxicity against human tumor cell lines, making it a promising candidate for further development as an anticancer agent.

Inhibition of Enzymatic Activity

This compound may also serve as an inhibitor of specific enzymes involved in cancer progression. For example, compounds derived from similar structures have been identified as inhibitors of heme oxygenase-1 (HO-1), which is implicated in tumor growth and survival . The inhibition of HO-1 can lead to reduced cancer cell proliferation and increased apoptosis.

Neuroprotective Effects

There is emerging evidence that compounds with similar frameworks may possess neuroprotective properties. Studies on thiosemicarbazones have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's . This suggests that this compound could be explored for its potential in treating neurodegenerative conditions.

Structure–Activity Relationship Studies

The effectiveness of this compound is closely tied to its chemical structure. SAR studies are crucial for optimizing its pharmacological properties. For example, modifications to the thiophene ring or the quinazoline moiety can significantly alter the compound's activity profile against targeted diseases .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityThioacetamide derivatives showed effective inhibition against E. coli through CysK interference .
Anticancer Properties1,3,4-Thiadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values below 10 μg/mL .
Enzyme InhibitionCompounds demonstrated potential as HO-1 inhibitors with subsequent anticancer effects .
Neuroprotective EffectsInhibition of AChE and BChE indicates potential for Alzheimer's treatment .

Comparison with Similar Compounds

Stability and Crystallography

  • Crystal Packing: Sulfone-containing analogs (e.g., ) exhibit hydrogen-bonded dimers (N–H⋯N motifs), enhancing thermal stability .
  • Thermal Decomposition: The sulfone group may increase melting points (>450 K) compared to non-oxidized sulfur analogs (e.g., thiazoles in melt at ~459–461 K) .

Enzyme Inhibition

  • Thioacetamide-Quinazolinones (): Sulfur-linked quinazolinones exhibit anti-inflammatory and antimicrobial activities, highlighting the pharmacophore’s versatility .

Anti-Exudative Activity

  • Sulfanyl Acetamides (): Derivatives with furan-triazole substituents (e.g., 3.1–3.21) demonstrated anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose), suggesting the target compound’s sulfone-quinazoline system may enhance anti-inflammatory effects .

Q & A

Q. What controls are essential in biological assays for this compound?

  • Methodological Answer : Positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) validate assay integrity. For cytotoxicity assays, cell viability controls (e.g., MTT assay with untreated cells) ensure reproducibility, as used in studies of quinazolinone derivatives .

Q. How is enantiomeric purity ensured during asymmetric synthesis of tetrahydrothiophene-dioxidyl moieties?

  • Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy confirms enantiopurity. Catalytic asymmetric oxidation (e.g., Sharpless epoxidation) or chiral auxiliaries can enforce stereochemistry, though evidence for this specific moiety requires extrapolation from tetrahydrothiophene literature.

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